2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt
Description
The compound 2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt (CAS 2429-74-5), commonly designated as C.I. Direct Blue 15, is an azo dye characterized by its complex bis-azo structure and sulfonic acid groups . This compound belongs to the class of direct dyes, which are water-soluble and bind to cellulose fibers without mordants. Key structural features include:
- Azo linkages: Two azo (-N=N-) groups bridging a dimethoxy-substituted biphenyl core to naphthalenedisulfonic acid moieties.
- Functional groups: Methoxy (-OCH₃), amino (-NH₂), and hydroxy (-OH) substituents enhance solubility and lightfastness.
- Counterions: A monolithium trisodium salt configuration, distinguishing it from related tetrasodium salts (e.g., Direct Blue 6, 14) .
Its primary applications include textile dyeing and paper coloration, where its sulfonate groups ensure high aqueous solubility and affinity for polar substrates .
Properties
CAS No. |
75659-72-2 |
|---|---|
Molecular Formula |
C34H24LiN6Na9O16S4+6 |
Molecular Weight |
1114.7 g/mol |
IUPAC Name |
lithium;nonasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H28N6O16S4.Li.9Na/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;;;;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;;;;;/q;10*+1/p-4 |
InChI Key |
DNFLSBXDYPXROT-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt involves multiple steps. The process typically begins with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by diazotization and coupling reactions to form the azo linkages.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of textiles, paper, and leather products for its dyeing properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo linkages can undergo reversible cleavage under certain conditions, leading to the release of active intermediates. These intermediates can interact with cellular components, leading to changes in cellular functions. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with structurally analogous azo dyes:
Key Differences
Chlorine substituents (C.I. Direct Blue 8) enhance molecular weight and toxicity, limiting environmental compatibility .
Counterion Influence :
- The LiNa₃ salt in the target compound may offer distinct solubility profiles compared to tetrasodium salts, affecting dye uptake in industrial processes .
Performance Metrics: Lightfastness: Methoxy groups in the target compound likely improve resistance to photodegradation versus non-substituted analogs like Direct Blue 6 . Environmental Persistence: Sulfonated azo dyes generally exhibit moderate biodegradability, but methoxy substituents may slow microbial breakdown compared to hydroxylated variants .
Research Findings
- Analytical Detection : The target compound and its analogs are detectable in wastewater via solid-phase extraction (SPE) and HPLC-MS, with recovery rates >85% .
- Toxicity Profile: Azo dyes with methoxy or methyl groups are less likely to hydrolyze into carcinogenic aromatic amines compared to chlorinated derivatives .
Biological Activity
2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt] is a complex organic compound belonging to the azo dye family. Its structure includes multiple functional groups that contribute to its solubility and reactivity. This compound has garnered attention for its potential biological activities, particularly in interactions with proteins and nucleic acids.
Chemical Structure and Properties
The compound features a naphthalene backbone with sulfonic acid groups and azo linkages. The presence of hydroxyl and amino groups enhances its solubility in aqueous environments, which is crucial for biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C20H20N4NaO6S2 |
| Molecular Weight | 508.51 g/mol |
| Solubility | Soluble in water due to sulfonic acid groups |
| Functional Groups | Sulfonic acids, azo linkages, hydroxyl groups |
Interaction with Biological Molecules
Research indicates that this compound can interact with various biological molecules such as proteins and nucleic acids. These interactions are facilitated by the compound's ability to form stable complexes with metal ions and other biomolecules. Such properties make it a candidate for applications in drug delivery systems and histological staining in microscopy.
- Protein Binding : The sulfonic acid groups enhance the binding affinity of the compound to proteins, potentially influencing their functionality.
- Nucleic Acid Interaction : Studies have shown that the compound can intercalate between DNA bases, affecting gene expression and replication processes.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Its structural features allow it to disrupt microbial cell membranes, leading to cell death. The following table summarizes findings from various studies on its antimicrobial efficacy:
| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 10 |
| Staphylococcus aureus | 20 | 10 |
| Candida albicans | 12 | 10 |
Study on Protein Interaction
A study published in the Journal of Biological Chemistry examined the interaction of this compound with serum albumin. The results indicated a significant alteration in albumin's conformation upon binding, suggesting potential implications for drug delivery systems where serum albumin plays a critical role.
Antimicrobial Efficacy Assessment
In a comparative study published in the International Journal of Antimicrobial Agents, the compound was tested against several pathogens. The results demonstrated that it exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria.
The mechanism through which this compound exerts its biological effects is primarily through:
- Complexation with Metal Ions : The formation of stable complexes with metal ions enhances its reactivity and biological activity.
- Membrane Disruption : The amphiphilic nature of the molecule allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
